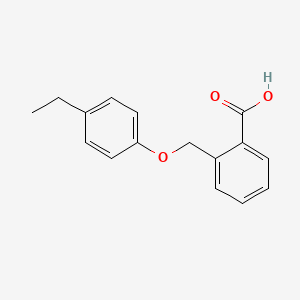

2-((4-Ethylphenoxy)methyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16O3 |

|---|---|

Molecular Weight |

256.3 g/mol |

IUPAC Name |

2-[(4-ethylphenoxy)methyl]benzoic acid |

InChI |

InChI=1S/C16H16O3/c1-2-12-7-9-14(10-8-12)19-11-13-5-3-4-6-15(13)16(17)18/h3-10H,2,11H2,1H3,(H,17,18) |

InChI Key |

XVPXUSQAOFUPNT-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)O |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Ethylphenoxy Methyl Benzoic Acid and Its Derivatives

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of 2-((4-ethylphenoxy)methyl)benzoic acid points to a logical disconnection at the ether linkage. This approach simplifies the target molecule into two primary precursors: a component derived from phthalide (B148349) and a phenoxide component. The key precursors identified through this analysis are phthalide and 4-ethylphenol (B45693) . The synthesis strategy, therefore, involves the coupling of these two building blocks. Phthalide serves as the source of the benzoic acid with a reactive methylene (B1212753) group at the ortho position, while 4-ethylphenol provides the substituted phenoxy moiety.

Synthesis of the Core this compound

The construction of the central this compound structure is achieved through a well-documented condensation reaction.

The most widely employed method for synthesizing the title compound is the condensation of phthalide with 4-ethylphenol under alkaline conditions. This reaction proceeds via a nucleophilic attack of the 4-ethylphenoxide ion on the electrophilic carbonyl carbon of the phthalide ring, leading to its opening. The resulting intermediate, a potassium or sodium salt of the final acid, is then neutralized in an acidification step to yield this compound.

Optimization of this route has been a subject of study to enhance reaction yields. Research has demonstrated that adjusting the molar ratio of the reactants can significantly improve the outcome. For instance, increasing the molar ratio of phthalide to 4-ethylphenol from 1:1 to 1:1.2 has been shown to boost the yield from 68% to as high as 85%.

Table 1: Optimized Reaction Parameters for Core Synthesis

| Parameter | Condition |

| Base | Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) (1.5–2.0 equivalents) |

| Solvent | Water or aqueous ethanol (B145695) |

| Temperature | Reflux (80–100°C) |

| Time | 6–12 hours |

| Reactant Ratio | 1:1.2 (Phthalide:4-ethylphenol) for optimal yield |

The synthesis of the core molecule is fundamentally a reaction between a phenoxide and phthalide. The 4-ethylphenoxide is not typically isolated but is generated in situ by treating 4-ethylphenol with a strong base like potassium hydroxide. This deprotonation creates the nucleophilic phenoxide ion necessary for the subsequent reaction.

Phthalide itself can be prepared through several established organic synthesis routes. These include the reduction of phthalic anhydride (B1165640), the reduction of ammonium (B1175870) phthalate, or the reduction of phthalimide (B116566) with zinc dust in a basic solution. orgsyn.orgchemicalbook.com The reaction between the in situ generated 4-ethylphenoxide and phthalide proceeds under reflux conditions to form the potassium salt of this compound, which precipitates from the reaction mixture and is subsequently acidified to yield the final product.

For further derivatization, the carboxylic acid group of this compound is often activated by converting it into a more reactive acyl chloride. The key intermediate, 2-((4-ethylphenoxy)methyl)benzoyl chloride , is synthesized by treating the parent benzoic acid with a chlorinating agent. researchgate.net

Common reagents for this transformation include thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). A typical procedure involves reacting the acid with thionyl chloride, often in an inert solvent like toluene (B28343), at elevated temperatures (e.g., 70°C) until the evolution of gaseous byproducts (SO₂ and HCl) ceases. chemicalbook.com The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude benzoyl chloride, which can be used in subsequent steps without extensive purification. chemicalbook.com

Derivatization Strategies via 2-((4-Ethylphenoxy)methyl)benzoyl Isothiocyanate

The highly reactive 2-((4-ethylphenoxy)methyl)benzoyl chloride is a versatile intermediate for creating a range of derivatives. A prominent strategy involves its conversion to an isothiocyanate, which serves as a precursor for N-acyl thiourea (B124793) compounds.

The synthesis of N-acyl thiourea derivatives is a two-step process starting from the benzoyl chloride intermediate. nih.govsemanticscholar.org

Formation of the Isothiocyanate : 2-((4-ethylphenoxy)methyl)benzoyl chloride is reacted with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in an anhydrous solvent like acetone (B3395972) or acetonitrile (B52724). nih.govresearchgate.net This reaction generates the 2-((4-ethylphenoxy)methyl)benzoyl isothiocyanate intermediate in situ. researchgate.net The use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), has been shown to improve the yield and reaction rate of this step for analogous compounds. mdpi.comresearchgate.net

Reaction with Amines : The freshly prepared, electrophilic isothiocyanate is then directly treated with a primary amine. researchgate.net A nucleophilic addition of the amine's nitrogen atom to the central carbon of the isothiocyanate group occurs, followed by tautomerization, to yield the final N-acyl thiourea derivative. researchgate.net This method allows for the synthesis of a diverse library of compounds by varying the structure of the primary amine used in the final step. researchgate.net

Table 2: General Scheme for N-Acyl Thiourea Synthesis

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-((4-Ethylphenoxy)methyl)benzoyl chloride | KSCN or NH₄SCN, Dry Acetone | 2-((4-Ethylphenoxy)methyl)benzoyl isothiocyanate |

| 2 | 2-((4-Ethylphenoxy)methyl)benzoyl isothiocyanate | Primary Amine (R-NH₂), Reflux | 2-((4-Ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamide |

Reaction Conditions and Yield Optimization

The synthesis of this compound is most commonly achieved through the condensation of phthalide with 4-ethylphenol in an alkaline environment. This reaction proceeds through a nucleophilic aromatic substitution mechanism. The process involves the attack of the phenoxide ion, generated from 4-ethylphenol in the presence of a base, on the electrophilic carbonyl carbon of phthalide. This leads to the formation of an intermediate potassium or sodium salt of the target acid, which is subsequently acidified to yield the final product.

Key parameters for this synthesis have been well-documented. The choice of base is typically potassium hydroxide or sodium hydroxide, used in a slight excess (1.5–2.0 equivalents). The reaction is generally carried out in water or an aqueous ethanol solvent system at reflux temperatures, ranging from 80 to 100°C, for a duration of 6 to 12 hours.

Optimization studies have demonstrated that the molar ratio of the reactants significantly influences the reaction yield. For instance, research conducted by Gurgu et al. showed that increasing the molar ratio of phthalide to 4-ethylphenol from 1:1 to 1:1.2 resulted in a substantial improvement in yield, from 68% to 85%.

Alternative synthetic strategies include microwave-assisted methods. The coupling of 2-chlorobenzoic acid with 4-ethylphenol derivatives under controlled microwave irradiation at 120°C for 15 minutes has been reported to achieve yields greater than 75%.

Table 1: Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Phthalide and 4-ethylphenol | |

| Base | Potassium hydroxide or Sodium hydroxide (1.5–2.0 equiv.) | |

| Solvent | Water or aqueous ethanol | |

| Temperature | Reflux (80–100°C) | |

| Time | 6–12 hours |

| Yield Optimization | Molar ratio of phthalide to 4-ethylphenol at 1:1.2 | |

Exploration of Various Amine Reactants for Derivative Synthesis

The this compound scaffold is a valuable starting material for the synthesis of a wide range of derivatives, particularly through reactions involving its carboxylic acid group. A common strategy involves converting the benzoic acid into a more reactive intermediate, such as an acid chloride or an isothiocyanate, which can then react with various amines. researchgate.netresearchgate.netresearchgate.net

One prominent area of research has been the synthesis of novel N-(arylcarbamothioyl)benzamides. researchgate.net This process involves first converting this compound to its acid chloride, typically using thionyl chloride. researchgate.netresearchgate.net The resulting 2-(4-ethylphenoxymethyl)benzoyl chloride is then reacted with ammonium thiocyanate to form the key intermediate, 2-(4-ethylphenoxymethyl)benzoyl isothiocyanate. This isothiocyanate readily undergoes addition reactions with a diverse array of primary amines to yield the desired thioureide derivatives. researchgate.netresearchgate.net

The versatility of this method allows for the introduction of various substituent groups by selecting different amine reactants, leading to the creation of a library of compounds with potentially diverse chemical and biological properties. researchgate.net This general principle of reacting a benzoyl chloride with an amine to form an amide is a fundamental transformation in organic chemistry. turito.com For example, benzoyl chloride can react with ammonia (B1221849) to form benzamide (B126) or with methylamine (B109427) to produce N-methylbenzamide. turito.com

Table 2: Examples of Amine Reactants for Derivative Synthesis

| Intermediate | Amine Reactant | Resulting Derivative Class | Source |

|---|---|---|---|

| 2-(4-ethylphenoxymethyl)benzoyl isothiocyanate | Various primary aromatic amines | N-(arylcarbamothioyl)benzamides | researchgate.netresearchgate.net |

| Benzoyl chloride (general) | Ammonia | Benzamide | turito.com |

| Benzoyl chloride (general) | Methyl amine | N-methylbenzamide | turito.com |

General Chemical Reactivity and Transformations of Related Benzoic Acid Scaffolds

The chemical behavior of this compound is largely dictated by the reactivity of its two main components: the aromatic benzene (B151609) ring and the carboxylic acid group. The general transformations of benzoic acid scaffolds are well-established and provide a framework for understanding the potential reactions of this specific compound. wikipedia.org

Oxidation Reactions

The alkyl side chains of benzene rings can be oxidized to form benzoic acids. This reaction typically occurs when an alkylbenzene is heated with a strong oxidizing agent, such as aqueous potassium permanganate (B83412) (KMnO₄), provided the alkyl group has at least one hydrogen atom at the benzylic position (the carbon atom attached to the benzene ring). libretexts.org Regardless of the length of the alkyl chain, the product is consistently a one-carbon carboxyl group. libretexts.org For example, both toluene and butylbenzene (B1677000) are oxidized to benzoic acid under these conditions. alfa-chemistry.comphiladelphia.edu.jo However, compounds lacking a benzylic hydrogen, like tert-butylbenzene, are resistant to this oxidation. libretexts.orgphiladelphia.edu.jo

Conversely, the benzoic acid itself can undergo oxidative decarboxylation to produce phenol (B47542). wikipedia.org This industrial process is typically performed at high temperatures (300-400°C) and can be catalyzed by copper(II) salts, which allows the reaction to proceed at a lower temperature of 200°C. wikipedia.orgresearchgate.net

Reduction Reactions

The carboxyl group of benzoic acid can be reduced to a primary alcohol. wikipedia.orgfirsthope.co.in Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting benzoic acid into benzyl (B1604629) alcohol. firsthope.co.inyoutube.com Other reducing agents such as DIBAL-H and sodium borohydride (B1222165) can also be used for this purpose. wikipedia.org However, it has been noted that while LiAlH₄ is effective, NaBH₄ may not be suitable for the direct reduction of the carboxylic acid itself. turito.com Benzoic anhydride, a derivative, can also be reduced by sodium borohydride to yield benzyl alcohol and benzoic acid. turito.com

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution on the benzene ring of a benzoic acid derivative is generally challenging. Aryl halides are typically unreactive towards nucleophiles via SN1 or SN2 pathways. msu.edulibretexts.org However, substitution can occur through an addition-elimination mechanism (SNAr) if the ring is activated by potent electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. msu.edulibretexts.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms upon the initial attack of the nucleophile. libretexts.org An early industrial example is the Dow process, where chlorobenzene (B131634) is converted to phenol using sodium hydroxide at very high temperatures and pressures. msu.edulibretexts.org

Anhydride Formation Mechanisms

Benzoic acid can undergo a dehydration reaction to form benzoic anhydride. This transformation involves the combination of two benzoic acid molecules with the elimination of one molecule of water. doubtnut.com A common laboratory method involves heating benzoic acid with a dehydrating agent like acetic anhydride, often with an acid catalyst such as phosphoric acid. wikipedia.orgwikipedia.orgorgsyn.org Phosphorus pentoxide is another effective dehydrating agent for this purpose. wikipedia.org

Alternative methods for anhydride formation include reacting an acylating agent, like benzoyl chloride, with a sodium salt of the carboxylic acid (sodium benzoate). wikipedia.org Modern synthetic approaches may use coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or systems such as triphenylphosphine/trichloroisocyanuric acid to facilitate the dehydration under milder conditions. researchgate.net An industrial process has also been developed that involves reacting benzotrichloride (B165768) with benzoic acid at temperatures between 100 and 200°C to produce benzoic anhydride in high yield and purity. google.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phthalide |

| 4-Ethylphenol |

| Potassium hydroxide |

| Sodium hydroxide |

| 2-Chlorobenzoic acid |

| N-(arylcarbamothioyl)benzamides |

| Thionyl chloride |

| 2-(4-Ethylphenoxymethyl)benzoyl chloride |

| Ammonium thiocyanate |

| 2-(4-Ethylphenoxymethyl)benzoyl isothiocyanate |

| Benzamide |

| Ammonia |

| Methylamine |

| N-methylbenzamide |

| 4-Aminobenzoic acid |

| Thiophene-2-carbaldehyde |

| Toluene |

| Potassium permanganate |

| Butylbenzene |

| tert-Butylbenzene |

| Phenol |

| Copper(II) salts |

| Lithium aluminum hydride |

| Benzyl alcohol |

| DIBAL-H (Diisobutylaluminium hydride) |

| Sodium borohydride |

| Benzoic anhydride |

| Chlorobenzene |

| Nitrobenzene |

| Acetic anhydride |

| Phosphoric acid |

| Phosphorus pentoxide |

| Benzoyl chloride |

| Sodium benzoate (B1203000) |

| Dicyclohexylcarbodiimide (DCC) |

| Triphenylphosphine |

| Trichloroisocyanuric acid |

Advanced Spectroscopic and Structural Characterization of 2 4 Ethylphenoxy Methyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H-NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted ¹H-NMR spectrum of 2-((4-ethylphenoxy)methyl)benzoic acid would exhibit distinct signals corresponding to the protons of the ethyl group, the methylene (B1212753) bridge, the two aromatic rings, and the carboxylic acid.

The protons of the ethyl group are expected to appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, a characteristic pattern for an ethyl group attached to a benzene (B151609) ring. The methylene protons of the -OCH₂- bridge would likely appear as a singlet. The aromatic protons on both the benzoic acid and the phenoxy rings would resonate in the downfield region, typically between 6.8 and 8.2 ppm, with their splitting patterns determined by their substitution and coupling with neighboring protons. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | 1H |

| Aromatic (Benzoic Acid Ring) | 7.3 - 8.2 | Multiplet | 4H |

| Aromatic (Phenoxy Ring) | 6.8 - 7.2 | Multiplet | 4H |

| Methylene (-OCH₂-) | ~ 5.2 | Singlet | 2H |

| Ethyl Methylene (-CH₂CH₃) | ~ 2.6 | Quartet | 2H |

| Ethyl Methyl (-CH₂CH₃) | ~ 1.2 | Triplet | 3H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, signals are expected for the carboxylic carbon, the aromatic carbons, the methylene bridge carbon, and the carbons of the ethyl group.

The carbonyl carbon of the carboxylic acid is typically the most downfield signal, expected to appear around 170 ppm. The aromatic carbons will resonate in the range of 110-160 ppm. The carbon of the methylene bridge (-OCH₂-) is anticipated to be in the range of 60-70 ppm. The carbons of the ethyl group will be the most upfield signals.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | ~ 170 |

| Aromatic C-O (Phenoxy) | ~ 156 |

| Aromatic C-CH₂ (Benzoic) | ~ 138 |

| Aromatic C-COOH (Benzoic) | ~ 132 |

| Aromatic CHs | 115 - 131 |

| Aromatic C-Et (Phenoxy) | ~ 130 |

| Methylene (-OCH₂-) | ~ 68 |

| Ethyl Methylene (-CH₂CH₃) | ~ 28 |

| Ethyl Methyl (-CH₂CH₃) | ~ 15 |

Note: These are predicted values based on analogous structures and may differ from experimental values.

For an unambiguous assignment of all proton and carbon signals, especially for the complex aromatic regions, advanced 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons, for instance, within the ethyl group and on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule, such as linking the methylene bridge to the correct positions on both aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxylic acid group should appear as a strong, sharp peak around 1700 cm⁻¹. The presence of the ether linkage (-C-O-C-) would be indicated by stretching vibrations in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear as a series of peaks in the 1600-1450 cm⁻¹ region.

Table 3: Expected Diagnostic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O Stretch (Ether & Acid) | 1000 - 1300 | Strong |

| O-H Bend (Out-of-Plane) | 900 - 950 | Broad, Medium |

FT-IR microscopy is a technique that combines IR spectroscopy with microscopy to analyze the chemical composition of small sample areas. While there are no specific reports on the use of FT-IR microscopy for this compound, this technique could be employed to study the compound in a solid state, such as in powder or crystalline form. It would be particularly useful for assessing the homogeneity of a sample, identifying different polymorphic forms if they exist, or analyzing the distribution of the compound within a matrix. For derivatives, it could be used to monitor the progress of a solid-phase reaction or to characterize the final product without the need for extensive sample preparation.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, this method serves to confirm the expected molecular weight calculated from its chemical formula, C16H16O3.

The theoretical molecular weight of this compound is approximately 256.3 g/mol . In a typical mass spectrometry experiment, the molecule is ionized, often using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI). The resulting molecular ion [M]+ or protonated molecule [M+H]+ is then detected. For this compound, a peak corresponding to an m/z value of approximately 256 or 257 would be expected, confirming its molecular identity. Further fragmentation analysis can also provide structural information by breaking the molecule into smaller, characteristic pieces, though the primary use in this context is the verification of the molecular mass.

Elemental Analysis (CHNS/O) for Compositional Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. It precisely measures the percentage composition of individual elements—carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O)—within a sample. This data is then compared against the theoretical percentages calculated from the compound's molecular formula.

For this compound (C16H16O3), the theoretical elemental composition is:

Carbon (C): 74.98%

Hydrogen (H): 6.29%

Oxygen (O): 18.73%

An experimental result that closely matches these theoretical values provides strong evidence for the compound's purity and confirms that its elemental makeup is correct. This technique is essential for validating the identity of newly synthesized batches of the compound and its derivatives.

Table 1. Theoretical Elemental Composition of this compound

| Element | Symbol | Percentage (%) |

|---|---|---|

| Carbon | C | 74.98 |

| Hydrogen | H | 6.29 |

| Oxygen | O | 18.73 |

X-ray Crystallography for Solid-State Structure Determination

Crystal Growth and Sample Preparation

The first and often most challenging step in X-ray crystallography is growing a high-quality single crystal suitable for diffraction. For benzoic acid derivatives, a common and effective method is slow evaporation from a solution. nih.gov The purified this compound is dissolved in an appropriate solvent, such as ethyl acetate (B1210297) or methanol. nih.govnih.gov The solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly over several days or weeks. This gradual process encourages the molecules to align in a highly ordered crystal lattice, resulting in the formation of single crystals. The quality of the crystal is paramount for obtaining high-resolution diffraction data.

Diffraction Data Collection and Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer. The crystal is then bombarded with a focused beam of X-rays, and the resulting diffraction pattern is recorded by a detector. nih.gov For organic molecules like benzoic acid derivatives, data is often collected at a controlled temperature, such as 293 K. nih.gov

The collected data consists of thousands of reflection intensities, which are then processed to determine the crystal's unit cell parameters and space group. The atomic structure is solved and refined using specialized software programs like SHELXT and SHELXL. nih.govdntb.gov.ua The refinement process adjusts atomic positions and other parameters until the calculated diffraction pattern closely matches the experimentally observed data, yielding a final, highly accurate molecular structure. nih.gov

Table 2. Representative Crystallographic Data Collection and Refinement Parameters for a Phenoxybenzoic Acid Derivative nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Temperature (K) | 293 |

| Wavelength (Å) | 1.54184 (Cu Kα) |

| Reflections Collected | 7830 |

| Independent Reflections | 2527 |

| Refinement Method | Full-matrix least-squares on F2 |

| Final R-factor (R1) | 0.042 |

Analysis of Molecular Conformation and Intermolecular Interactions

Furthermore, the analysis reveals how molecules interact in the solid state. Carboxylic acids like this one typically form strong intermolecular hydrogen bonds. It is common for them to form centrosymmetric dimers, where the carboxylic acid groups of two separate molecules are linked by a pair of O—H⋯O hydrogen bonds. nih.govresearchgate.net These interactions are fundamental to the stability of the crystal structure.

Chromatographic Methods for Purification and Purity Assessment

Chromatography is an indispensable tool for both the purification of synthesized compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for analyzing benzoic acid derivatives. ekb.eg

A typical method for purity assessment involves Reversed-Phase HPLC (RP-HPLC). In this technique, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, often a gradient mixture of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the components. ekb.eg The components of the sample separate based on their differing affinities for the stationary and mobile phases. A UV detector is commonly used to monitor the eluent, as the aromatic rings in this compound absorb UV light. ekb.eg The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. For purification on a larger scale, column chromatography is often employed. Recrystallization is also a widely used, non-chromatographic technique for purifying the final product. rsc.org

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of this compound and its derivatives in various sample matrices. This method is particularly valued for its high resolution, sensitivity, and reproducibility, making it an indispensable tool in quality control, purity assessment, and stability testing of these compounds. The chromatographic behavior of this compound is primarily governed by its molecular structure, which includes a carboxylic acid group and a phenoxy ether linkage, imparting a moderate polarity.

Reverse-phase HPLC (RP-HPLC) is the most common mode of separation for this class of compounds. In RP-HPLC, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of acetonitrile and water is frequently employed. The ratio of these solvents can be adjusted to optimize the retention time and resolution of the analyte from potential impurities. For instance, a common mobile phase composition for assessing the purity of this compound is acetonitrile and water in a 70:30 ratio.

In the development and validation of HPLC methods for benzoic acid derivatives, several key parameters are meticulously evaluated to ensure the reliability of the results. These parameters include linearity, accuracy, precision (both repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). For related benzoic acid derivatives, linearity is often established over a concentration range relevant to the intended application, with correlation coefficients (r²) typically exceeding 0.999, indicating a strong linear relationship between concentration and detector response.

The following data tables provide an overview of typical HPLC conditions and representative validation parameters for the analysis of benzoic acid derivatives, which are analogous to the methods that would be applied to this compound.

Table 1: Typical Chromatographic Conditions for the Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Table 2: Representative Method Validation Parameters for HPLC Analysis of Benzoic Acid Derivatives

| Parameter | Typical Value/Range |

| Linearity Range | 0.5 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery) | 98.0 - 102.0% |

| Precision (RSD%) | < 2.0% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.5 µg/mL |

Detailed research findings on closely related compounds demonstrate that RP-HPLC methods can be robust and stability-indicating. For example, in the analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, a C18 column with a mobile phase of acetonitrile and a pH 3 phosphate (B84403) buffer (50:50 v/v) was used, with detection at 225 nm. rsc.org Similarly, the analysis of other benzoic acid derivatives often involves acidified mobile phases to ensure the protonation of the carboxylic acid group, leading to sharper peaks and more reproducible retention times. The use of a buffer, such as a phosphate or acetate buffer, helps to maintain a constant pH throughout the analysis. rsc.orgusda.gov

The selection of the detector wavelength is crucial for achieving high sensitivity. For this compound, the presence of aromatic rings results in strong UV absorbance, typically in the range of 220-280 nm. A wavelength of around 230 nm is often chosen for the analysis of benzoic acid derivatives as it provides a good balance of sensitivity for the parent compound and potential impurities. epo.org

Computational Chemistry and Molecular Modeling of 2 4 Ethylphenoxy Methyl Benzoic Acid Derivatives

Quantum Chemical Reactivity Analysis

Quantum chemical methods are employed to elucidate the electronic structure and reactivity of molecules. By solving approximations of the Schrödinger equation, these methods provide a quantitative understanding of molecular properties that govern chemical behavior.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. niscpr.res.in It is particularly effective for optimizing molecular geometries and calculating various electronic properties. niscpr.res.inresearchgate.net For benzoic acid derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, are used to determine the most stable three-dimensional conformation. researchgate.net

Table 1: Example of DFT-Calculated Parameters for a Benzoic Acid Derivative (PTMTBA) This table presents illustrative data for a related compound to demonstrate the outputs of DFT computations.

| Parameter | Description | Typical Finding | Source |

| Optimized Geometry | The lowest energy 3D structure of the molecule. | Reveals dihedral angles between aromatic rings and planarity of functional groups. | niscpr.res.inresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes the electrostatic potential on the molecule's surface. | Identifies negative potential regions (e.g., around oxygen atoms) prone to electrophilic attack and positive regions (e.g., around hydrogen atoms) prone to nucleophilic attack. | niscpr.res.inresearchgate.net |

| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectra. | Helps in assigning experimental spectral bands to specific molecular vibrations. | researchgate.net |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is instrumental in virtual screening and for understanding the molecular basis of a ligand's biological activity. niscpr.res.innih.gov

Docking algorithms explore various possible binding poses of a ligand within a protein's active site and score them based on factors like intermolecular forces. The score, often expressed as a binding energy (e.g., in kcal/mol), estimates the binding affinity between the ligand and the protein. nih.gov A lower, more negative binding energy generally indicates a more stable and favorable interaction.

In studies on benzoic acid derivatives, molecular docking has been used to predict their binding affinity against targets like the SARS-CoV-2 main protease. nih.gov For instance, docking results for various derivatives can be compared to a known inhibitor to gauge their potential. nih.gov The binding affinity of 2,5-dihydroxybenzoic acid was found to be superior to other tested benzoic acid derivatives in one such study. nih.gov This comparative analysis helps prioritize compounds for further experimental testing.

A crucial outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that form key interactions with the ligand. nih.govnih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are essential for stabilizing the ligand-protein complex.

For example, docking studies on benzoic acid derivatives interacting with the SARS-CoV-2 main protease revealed interactions with residues such as HIS163, GLU166, SER144, LEU141, and CYS145. nih.gov Similarly, a study on a different benzoic acid derivative targeting carbonic anhydrase identified key interactions with residues like HIS 94, HIS 96, and THR 200. niscpr.res.inresearchgate.net Identifying these residues provides valuable information for designing derivatives with modified functional groups that can form stronger or more specific interactions, thereby improving binding affinity and selectivity. nih.gov

Table 3: Example of Key Interacting Residues for a Docked Benzoic Acid Derivative This table provides an illustrative example of the types of interactions identified through docking studies.

| Ligand | Protein Target | Key Interacting Residues | Type of Interaction | Source |

| Propyl Gallate | SARS-CoV-2 Main Protease | GLU166, HIS163, SER144, LEU141, CYS145, GLY143, ASN142 | Hydrogen Bonds, Intramolecular Interactions | nih.gov |

| PTMTBA | Carbonic Anhydrase (PDB: 3FFP) | HIS 94, HIS 96, VAL 121, LEU 198, THR 200 | Hydrogen Bonds, Hydrophobic Contacts | niscpr.res.inresearchgate.net |

Analysis of Binding Modes and Conformations

Beyond predicting affinity, docking reveals the precise binding mode—the three-dimensional conformation and orientation of the ligand within the active site. nih.govscienceopen.com This analysis helps explain why certain ligands are more potent than others. The conformation of the ligand itself, such as the dihedral angle between aromatic rings, can be critical for fitting into the binding pocket. nih.gov

Different binding modes can be classified based on how the ligand interacts with key features of the protein. For instance, in kinase inhibitors, binding modes are often categorized as 'Type I' or 'Type II' depending on whether they bind to the active ('DFG-in') or inactive ('DFG-out') conformation of the kinase. nih.gov Analysis of the binding mode includes examining the network of hydrogen bonds, the burial of hydrophobic groups in lipophilic pockets, and potential π-π or π-sigma stacking interactions. scienceopen.comnih.gov Molecular dynamics simulations are often used in conjunction with docking to refine the binding poses and assess the stability of the predicted interactions over time. nih.govscienceopen.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are founded on the principle that the biological activity of a chemical compound is directly related to its molecular structure. By establishing a mathematical relationship between chemical structure and activity, QSAR models can predict the activity of new, unsynthesized derivatives. This approach is instrumental in prioritizing candidates for synthesis and testing, thereby optimizing the drug discovery pipeline. For a series of 2-((4-ethylphenoxy)methyl)benzoic acid analogues, QSAR would be employed to identify the key structural features that govern their biological efficacy.

The development of predictive QSAR models for this compound derivatives involves both two-dimensional (2D) and three-dimensional (3D) methodologies.

2D-QSAR models establish a correlation between biological activity and physicochemical descriptors that are calculated from the 2D representation of the molecule. dergipark.org.trjprdi.vn These descriptors can include properties like molecular weight, logP (lipophilicity), molar refractivity, and electronic parameters. nih.gov A typical 2D-QSAR study on benzoic acid derivatives might use statistical methods like Multiple Linear Regression (MLR) to generate an equation that quantitatively describes how these properties influence the compound's activity. researchgate.net

3D-QSAR methodologies offer a more sophisticated approach by considering the three-dimensional properties of the molecules. drugdesign.org Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.govslideshare.netnih.gov In these methods, the molecules in a dataset are structurally aligned, and their surrounding steric and electrostatic fields are calculated. drugdesign.org The variation in these fields is then correlated with the changes in biological activity. researchgate.net For instance, a CoMFA study on this compound derivatives would generate contour maps highlighting regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing direct visual guidance for structural modification. nih.gov

The success of a QSAR model is critically dependent on the selection of appropriate molecular descriptors. These numerical values encode specific structural, physicochemical, or geometric features of the molecules. For derivatives of this compound, a wide array of descriptors would be calculated, categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical.

Weighted Holistic Invariant Molecular (WHIM) descriptors are a notable class of 3D descriptors. researchgate.net Based on statistical indices calculated from the projections of atoms along principal axes, WHIM descriptors capture 3D information regarding molecular size, shape, symmetry, and atom distribution. researchgate.net A key advantage of WHIM descriptors is that they are independent of molecular alignment, which can be a challenging step in other 3D-QSAR methods. researchgate.net Other important descriptors for aromatic acid derivatives often include those related to hydrophobicity (e.g., logP), electronic effects (e.g., Hammett constants, LUMO energy), and steric properties (e.g., Taft descriptors). drugdesign.orgnih.govchitkara.edu.in The selection of the most relevant descriptors from a large pool is typically achieved using statistical algorithms to avoid overfitting and to build a robust model.

Table 1: Example Molecular Descriptors for QSAR Analysis of this compound Derivatives This table illustrates the types of descriptors that would be considered in a QSAR study for this class of compounds.

| Descriptor Class | Descriptor Example | Information Encoded | Potential Relevance |

|---|---|---|---|

| 3D (WHIM) | G2m | Molecular size, shape, symmetry, and atom distribution (mass-weighted). researchgate.net | Defines the overall 3D shape and bulk required for receptor fit. |

| Hydrophobicity | logP | Octanol-water partition coefficient, representing lipophilicity. | Governs membrane permeability and hydrophobic interactions in the binding pocket. nih.gov |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons, influencing reactivity and charge-transfer interactions. chitkara.edu.in |

| Steric | Molar Refractivity (MR) | A measure of molecular volume and polarizability. | Indicates the volume requirements of substituents for optimal binding. nih.gov |

| Topological | Balaban Index (J) | Describes molecular branching and cyclicity. nih.gov | Relates to molecular compactness and accessibility. |

A QSAR model is only useful if it is statistically robust and has predictive power. Therefore, rigorous validation is essential. nih.gov Validation is performed using both internal and external methods to assess the model's reliability.

Internal Validation techniques test the internal consistency and stability of the model using the training dataset.

Leave-One-Out (LOO) Cross-Validation: This is a common method where one compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. researchgate.netcodessa-pro.com This process is repeated until every compound has been left out once. dataaspirant.com The predictive ability is assessed by the cross-validated correlation coefficient (q²). codessa-pro.com

Bootstrapping: This method involves randomly sampling compounds from the original dataset (with replacement) to create multiple new datasets of the same size. A model is developed for each bootstrap sample and used to predict the compounds not included in that sample. The process assesses the model's stability and parameter sensitivity.

External Validation is the most stringent test of a model's predictive ability. It involves splitting the initial dataset into a training set, used to build the model, and a test set of compounds that are not used in model development. nih.gov The model's ability to accurately predict the activities of the compounds in the external test set is a true measure of its utility for novel structures.

Table 2: Key Statistical Metrics for QSAR Model Validation This table presents common statistical parameters used to evaluate the robustness and predictive power of a QSAR model.

| Parameter | Description | Acceptable Value | Validation Type |

|---|---|---|---|

| r² (Coefficient of Determination) | Measures the goodness-of-fit of the model for the training set. | > 0.6 | Training Set Fit |

| q² or r²_cv (Cross-validated r²) | Measures the predictive ability of the model via internal cross-validation (e.g., LOO). codessa-pro.com | > 0.5 | Internal Validation |

| r²_pred (Predictive r²) | Measures the predictive ability of the model for the external test set. | > 0.6 | External Validation |

| F-test (Fischer's value) | Indicates the statistical significance of the regression model. | High value | Training Set Fit |

| RMSE (Root Mean Square Error) | Represents the deviation between predicted and actual values. | Low value | Internal/External |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, offering critical insights that static models cannot. acs.org By simulating the movements of atoms and molecules over time, MD can be used to study the conformational behavior of this compound and to analyze its interactions with a biological target in detail. nih.gov

The this compound molecule possesses significant conformational flexibility, primarily due to the rotatable bonds in the ether linkage connecting the two aromatic rings. nih.gov This flexibility allows it to adopt various shapes (conformations), and identifying the biologically active conformation is crucial for understanding its mechanism of action.

MD simulations are a powerful tool for exploring the conformational landscape of such flexible ligands. nih.gov By simulating the molecule in a solvent (typically water) at a given temperature, researchers can observe its dynamic behavior and identify the most stable, low-energy conformations. researchgate.net The simulation trajectory reveals how the molecule transitions between different shapes, the energetic barriers for these transitions, and the probability of occupying specific conformational states. This information is vital for understanding how the ligand might adapt its shape to fit into a receptor's binding site. scilit.com

Once a potential biological target is identified, MD simulations are used to study the stability of the ligand-target complex and to characterize the specific interactions that maintain binding. researchgate.netnih.gov A docked pose of this compound within a receptor's active site serves as the starting point for the simulation.

The simulation is run for a duration sufficient to observe the system's behavior, typically on the nanosecond to microsecond scale. The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over time. A stable RMSD profile suggests that the ligand remains securely bound in its initial pose. nih.gov Conversely, a large deviation may indicate an unstable binding mode.

Furthermore, MD simulations provide a detailed, time-averaged picture of the ligand-target interaction profile. nih.gov They can precisely identify which amino acid residues in the target protein are involved in key interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—with different parts of the this compound molecule. nih.govmdpi.com This analysis reveals which interactions are most persistent and therefore most critical for binding affinity and stability.

Table 3: Illustrative Ligand-Target Interaction Profile from MD Simulation This hypothetical table shows the kind of data generated from an MD simulation to describe the key interactions between this compound and a target protein.

| Ligand Moiety | Interaction Type | Target Residue(s) | Occupancy (%) | Significance |

|---|---|---|---|---|

| Carboxylic Acid | Hydrogen Bond / Salt Bridge | Arg120, Lys95 | > 90% | Primary anchor, critical for affinity. |

| Ethyl Group | Hydrophobic | Val35, Leu88, Ile105 | > 75% | Contributes to binding affinity by engaging a nonpolar sub-pocket. |

| Phenoxy Ring | π-π Stacking | Phe152 | ~ 50% | Orients the ligand within the active site. |

| Ether Oxygen | Hydrogen Bond (water-mediated) | Ser122 | > 60% | Stabilizes the conformation of the flexible linker. |

| Benzoic Ring | Hydrophobic | Ala38, Pro150 | > 80% | Core hydrophobic interactions contributing to overall stability. |

In Silico Screening and Virtual Library Design

In the realm of modern drug discovery and materials science, in silico screening and virtual library design represent powerful computational strategies to identify and optimize novel compounds. These methods leverage the power of computers to simulate and predict the properties and interactions of molecules, thereby reducing the time and cost associated with traditional experimental screening.

Virtual library design involves the creation of large, diverse collections of chemical structures in a digital format. For this compound, this would entail systematically modifying its core structure by adding or substituting various functional groups at different positions on the aromatic rings or the carboxylic acid moiety. The goal is to generate a comprehensive set of derivatives that cover a wide chemical space.

Once a virtual library is constructed, in silico screening techniques are employed to evaluate the potential of each compound for a specific biological activity or desired property. mdpi.com This process often involves molecular docking, a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme, to form a stable complex. nih.govstmjournals.com The strength of this interaction, often quantified as a binding energy or docking score, is a key indicator of the compound's potential bioactivity. nih.gov

The identification of potential bioactive candidates from a virtual library is a critical step that bridges computational prediction with experimental validation. Through techniques like molecular docking, researchers can filter vast virtual libraries to a manageable number of promising compounds. For instance, in studies of analogous benzoic acid derivatives, molecular docking has been successfully used to predict binding affinities and interactions with specific protein targets. nih.gov

A study on a structurally related benzoic acid derivative, 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid (PTMTBA), provides a relevant example of how potential bioactive candidates are identified. researchgate.net In this research, the molecule was docked into the active site of the carbonic anhydrase protein (PDB code: 3FFP). researchgate.net The analysis revealed significant binding interactions, suggesting its potential as an inhibitor. researchgate.net The binding energy and the specific types of interactions (e.g., hydrogen bonds, hydrophobic contacts) are crucial metrics for identifying lead compounds. researchgate.net

To illustrate this process for derivatives of this compound, one could hypothetically screen a virtual library against a relevant biological target. The results would likely be tabulated to compare the predicted efficacy of different derivatives. A representative table, based on the findings for the analogous compound PTMTBA, is presented below. researchgate.net

Table 1: Representative Molecular Docking Results for a Bioactive Benzoic Acid Derivative

| Compound | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|

This table is representative and based on data for an analogous compound, 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid (PTMTBA). researchgate.net

Computational predictions not only help in identifying active compounds but also guide the rational design of new derivatives with improved properties. This process, known as structure-based drug design, uses the detailed understanding of the ligand-receptor interactions from molecular docking to suggest specific chemical modifications. mdpi.com For example, if a particular region of the binding pocket is found to be hydrophobic, computational models might suggest adding nonpolar functional groups to a derivative to enhance hydrophobic interactions and, consequently, binding affinity.

In the context of this compound, computational models could be used to explore the effects of various substitutions on its aromatic rings. For instance, adding electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule, potentially influencing its interaction with a target protein. Similarly, altering the size and shape of the substituents could optimize the fit within a binding site.

A study on other benzoic acid derivatives demonstrated that the addition of different functional groups significantly impacted their inhibitory potential against enzymes like α-glucosidase and α-amylase. nih.gov The design of these derivatives was informed by computational docking studies, which predicted how each modification would affect the binding to the enzyme's active site. nih.gov

A hypothetical derivatization strategy for this compound, based on computational predictions, is outlined in the table below. This illustrates how different functional groups could be explored to enhance a desired biological activity.

Table 2: Hypothetical Derivatization of this compound Based on Computational Predictions

| Base Structure | Position of Derivatization | Functional Group Added | Predicted Effect on Bioactivity |

|---|---|---|---|

| This compound | Phenyl ring of the phenoxy group | -NO2 (Nitro) | Increased electron-withdrawing character, potential for new hydrogen bonds |

| Phenyl ring of the phenoxy group | -OH (Hydroxyl) | Potential for new hydrogen bonds, increased polarity | |

| Benzoic acid ring | -Cl (Chloro) | Increased hydrophobicity and steric bulk |

This table is a hypothetical representation of how computational predictions could guide the derivatization of the title compound.

Mechanistic Investigations of Biological Activities of 2 4 Ethylphenoxy Methyl Benzoic Acid Derivatives in Vitro Focus

Enzyme Inhibition Studies

Cyclooxygenase (COX) Isozyme Selectivity and Mechanism (e.g., COX-1/COX-2)

There is a lack of specific studies on the inhibitory effects of 2-((4-Ethylphenoxy)methyl)benzoic acid on cyclooxygenase (COX) isozymes, COX-1 and COX-2. The anti-inflammatory, analgesic, and antipyretic properties of nonsteroidal anti-inflammatory drugs (NSAIDs) are primarily due to their ability to block the activity of COX enzymes, which are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. researchgate.netnih.gov COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is an inducible enzyme involved in inflammatory processes. researchgate.netnih.gov Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with fewer gastrointestinal side effects. researchgate.net While many benzoic acid derivatives have been investigated as COX inhibitors, specific data on the selectivity and mechanism of this compound are not available.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase) Mechanisms

No specific data on the cholinesterase inhibitory activity of this compound has been found in the reviewed literature. Cholinesterase inhibitors, which block the breakdown of the neurotransmitter acetylcholine, are a cornerstone in the management of Alzheimer's disease. nih.gov Research has been conducted on various novel benzoic acid derivatives as potential inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov However, specific kinetic studies and mechanistic details for this compound are not present in the available scientific record.

Xanthine (B1682287) Oxidase Inhibition Kinetics and Mechanisms

Detailed kinetic and mechanistic studies on the inhibition of xanthine oxidase (XO) by this compound are not currently published. Xanthine oxidase is a key enzyme in purine (B94841) metabolism and its inhibition is a therapeutic target for conditions like hyperuricemia and gout. Studies on other classes of compounds, such as 2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid derivatives, have identified them as potent XO inhibitors, with some acting as mixed-type inhibitors. However, the specific inhibitory potential and kinetic profile of this compound remain uninvestigated.

DNA Gyrase B Inhibition and Binding Mechanisms

Information regarding the inhibition of DNA gyrase B by this compound is not available in the scientific literature. DNA gyrase is a crucial bacterial enzyme and a validated target for antibiotics. Research into novel inhibitors is ongoing, but there are no specific reports detailing the interaction or binding mechanism of this compound with the GyrB subunit.

SARS-CoV-2 Main Protease Inhibition Mechanisms

There are no published studies on the inhibitory mechanism of this compound against the SARS-CoV-2 main protease (Mpro). The Mpro is a critical enzyme for viral replication, making it a prime target for antiviral drug development. While various compounds have been investigated for their potential to inhibit this enzyme, the specific activity of this compound has not been reported.

Alpha-Glucosidase and Lipase (B570770) Inhibition Mechanisms

Specific in vitro studies on the inhibitory mechanisms of this compound against α-glucosidase and lipase are not found in the available literature. These digestive enzymes are important targets for managing type 2 diabetes and obesity. nih.gov While other synthetic compounds, such as certain phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamides, have shown potent, competitive inhibition of α-glucosidase, similar data for this compound is absent.

Other Relevant Enzymatic Targets and Inhibition Mechanisms

While the primary biological activities of this compound and its derivatives are often linked to their anti-infective and potential anti-inflammatory properties, the broader class of benzoic acid derivatives has been investigated for the inhibition of various other enzymes. These studies provide a basis for potential, though not yet confirmed, mechanisms of action for this compound. The core structure may interact with specific enzymes, leading to modulation of their biological effects.

Research into structurally related benzoic acid derivatives has identified several enzymatic targets. For instance, various phenolic acids with a benzoic acid core have demonstrated inhibitory effects against α-amylase, a key enzyme in carbohydrate digestion. mdpi.com The inhibition mechanism is believed to involve hydrogen bonding and hydrophobic interactions between the phenolic acid and the enzyme's active site. mdpi.com Specifically, the presence and position of hydroxyl groups on the benzene (B151609) ring can significantly influence inhibitory potency. mdpi.com

Another enzyme system of interest is tyrosinase, a copper-containing enzyme crucial for melanin (B1238610) biosynthesis. Certain benzoic acid derivatives, such as 2-aminobenzoic acid and 4-aminobenzoic acid, have been shown to inhibit both the monophenolase and diphenolase activities of tyrosinase through a noncompetitive inhibition mechanism. nih.gov The proposed mechanism suggests that the carboxyl group of the benzoate (B1203000) may act as a nucleophile that chelates the Cu2+ ions essential for the enzyme's catalytic function. nih.gov While these specific inhibitory activities have not been directly documented for this compound, the shared benzoic acid scaffold suggests these enzymatic pathways could be relevant areas for future investigation.

Receptor Modulation and Signaling Pathway Research

Research into the direct inhibitory effects of this compound on tyrosine kinases is not extensively documented in the available literature. However, the broader class of benzoic acid derivatives has been explored for such activity. For example, certain hydroxy benzoic acid derivatives have been synthesized and evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. These studies found that specific substitution patterns on the benzoic acid ring could lead to cytotoxicity in cancer cell lines, with molecular docking studies predicting interaction with the EGFR tyrosine kinase domain. Similarly, other complex heterocyclic compounds incorporating a benzene ring have been developed as potent inhibitors of Bruton's tyrosine kinase (Btk), which is crucial for B-cell signaling. nih.gov These findings, while not directly involving this compound, indicate that the benzoic acid scaffold can be incorporated into molecules designed to target and inhibit tyrosine kinase activity. Further research is required to determine if this compound or its derivatives possess any direct tyrosine kinase inhibitory properties.

The mechanism by which this compound derivatives may inhibit Prostaglandin (B15479496) E2 (PGE2) synthesis has not been specifically elucidated. However, the general mechanism for many acidic non-steroidal anti-inflammatory drugs (NSAIDs), which often include a carboxylic acid moiety, involves the inhibition of cyclooxygenase (COX) enzymes. nih.gov PGE2 is a key mediator of inflammation, and its synthesis is a multi-step process. nih.gov First, arachidonic acid is converted into the unstable intermediate prostaglandin H2 (PGH2) by COX-1 and COX-2. nih.gov Subsequently, PGH2 is isomerized into the bioactive PGE2 by terminal prostaglandin E synthases (PGES). nih.govnih.gov

Inhibition of either COX-1 or COX-2 is a primary strategy for reducing PGE2 production. nih.gov Given that this compound is an acidic molecule, it is plausible that its potential anti-inflammatory effects could stem from the inhibition of one or both COX isoforms, thereby limiting the availability of the PGH2 substrate needed for PGE2 synthesis. This remains a hypothetical mechanism for this specific compound, as direct enzymatic assays demonstrating COX inhibition have not been reported in the searched literature.

Molecular Mechanisms of Anti-Infective Action

Derivatives of this compound, particularly newly synthesized acylthioureas, have demonstrated notable in vitro antimicrobial activity against a range of both Gram-positive and Gram-negative bacteria. researchgate.net The mechanism of action is linked to the specific chemical structures of these derivatives, with the type and position of substituents on the phenyl group influencing the level of inhibitory activity. researchgate.net Quantitative assays using broth microdilution methods have established the Minimal Inhibitory Concentration (MIC) for these compounds, revealing a spectrum of specific antimicrobial efficacy. nih.gov

Studies on thioureide derivatives of this compound have shown activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The MIC values for these compounds were found to range from 3.9 µg/mL to 250 µg/mL, indicating potent to moderate activity depending on the specific derivative and bacterial strain. nih.gov For instance, derivatives with iodine and nitro substituents showed enhanced activity against Gram-negative bacteria, whereas those with electron-donating groups like methyl and ethyl were more effective against Gram-positive strains. researchgate.net

Table 1: Antimicrobial Activity of this compound Thioureide Derivatives

| Bacterial Strain | Gram Type | Reported Activity (MIC Range in µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | Active, specific values within 3.9-250 range |

| Bacillus subtilis | Gram-Positive | Active, specific values within 3.9-250 range |

| Escherichia coli | Gram-Negative | Active, specific values within 3.9-250 range |

| Pseudomonas aeruginosa | Gram-Negative | Active, specific values within 3.9-250 range |

| Acinetobacter baumannii | Gram-Negative | No specific data found for this derivative |

Data sourced from studies on thioureide derivatives of this compound. researchgate.netnih.gov

In addition to antibacterial effects, thioureide derivatives of this compound have also been screened for antifungal properties. nih.gov These compounds have shown specific inhibitory activity against pathogenic fungal strains, including Candida albicans and Aspergillus niger. nih.govnih.gov The antifungal efficacy, similar to the antibacterial action, is dependent on the molecular structure of the derivative. researchgate.net

The highest inhibitory effects against fungal strains were observed in derivatives containing electron-donating substituents, such as methyl and ethyl groups. researchgate.net Quantitative testing established that the MICs for these derivatives ranged from 3.9 µg/mL to 250 µg/mL against the tested fungi. nih.gov While specific activity against Cryptococcus neoformans has not been reported for these particular derivatives, the general class of benzoic acid compounds has been noted for its antifungal potential against this yeast. researchgate.net

Table 2: Antifungal Activity of this compound Thioureide Derivatives

| Fungal Strain | Type | Reported Activity (MIC Range in µg/mL) |

|---|---|---|

| Candida albicans | Yeast | Active, specific values within 3.9-250 range |

| Aspergillus niger | Mold | Active, specific values within 3.9-250 range |

| Cryptococcus neoformans | Yeast | No specific data found for this derivative |

Data sourced from studies on thioureide derivatives of this compound. researchgate.netnih.govnih.gov

Mechanisms of Biofilm Inhibition and Development

Research into the specific mechanisms by which this compound and its derivatives inhibit biofilm formation is an emerging area of study. While direct studies on this particular compound are limited, the broader class of benzoic acid derivatives has been shown to interfere with several key stages of biofilm development.

One primary mechanism of action is the inhibition of bacterial attachment to surfaces, which is the critical first step in biofilm formation. nih.govbohrium.comresearchgate.net Studies on related benzoic acid compounds suggest that they may alter the expression of bacterial surface adhesins, such as fimbriae and pili, which are essential for initial cell-to-surface and cell-to-cell interactions. nih.govresearchgate.net For instance, certain benzoic acid derivatives have been observed to downregulate the genes responsible for producing these adhesive structures in bacteria like Klebsiella pneumoniae and Escherichia coli. nih.govresearchgate.netnih.gov

Furthermore, some benzoic acid derivatives have demonstrated the ability to disrupt quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm maturation. By interfering with QS signaling molecules or their receptors, these compounds can prevent the coordinated gene expression required for the production of the extracellular polymeric substance (EPS) matrix. The EPS matrix is the protective scaffold of the biofilm, and its inhibition leads to a weaker and more susceptible biofilm structure.

Another potential mechanism is the interference with bacterial motility. Some studies on related compounds have shown a reduction in swarming and swimming motility, which are important for the initial colonization of surfaces and the spread of bacteria within the biofilm. bohrium.com

It is important to note that the effectiveness and specific mechanism of biofilm inhibition can be influenced by the type and position of substituent groups on the benzoic acid ring. nih.gov For example, the presence of hydroxyl or methoxyl groups can alter the compound's lipophilicity and its ability to interact with bacterial membranes and proteins. nih.gov

Table 1: Investigated Mechanisms of Biofilm Inhibition by Benzoic Acid Derivatives

| Mechanism of Action | Description | Bacterial Species Studied |

|---|---|---|

| Inhibition of Adhesion | Prevents the initial attachment of bacterial cells to surfaces by potentially downregulating adhesin proteins. nih.govresearchgate.net | Klebsiella pneumoniae, Escherichia coli nih.govresearchgate.netnih.gov |

| Quorum Sensing Interference | Disrupts cell-to-cell communication necessary for coordinated biofilm maturation and EPS production. | General mechanism in various bacteria |

| Inhibition of Motility | Reduces swimming and swarming motility, limiting surface colonization and biofilm expansion. bohrium.com | Klebsiella pneumoniae bohrium.com |

| EPS Matrix Disruption | Interferes with the production of the extracellular polymeric substance that forms the biofilm's protective structure. | General mechanism in various bacteria |

Interaction with Nanosystems and Coatings (e.g., Polyvinylpyrrolidone/Fe3O4 Nanostructures)

The integration of antimicrobial compounds like this compound derivatives with nanosystems represents a promising strategy to enhance their efficacy and provide controlled release. While specific studies on the interaction of this compound with polyvinylpyrrolidone/Fe3O4 (PVP/Fe3O4) nanostructures are not yet prevalent in the literature, the principles of such interactions can be inferred from research on similar organic molecules and magnetic nanoparticles.

PVP is a polymer often used to coat iron oxide (Fe3O4) nanoparticles to improve their stability, biocompatibility, and dispersibility in aqueous solutions. The surface of these coated nanoparticles can be functionalized to carry therapeutic agents. It is hypothesized that this compound could be loaded onto PVP/Fe3O4 nanostructures through non-covalent interactions, such as hydrogen bonding or hydrophobic interactions between the benzoic acid derivative and the PVP polymer chains.

The rationale for using magnetic Fe3O4 nanoparticles is their potential for targeted delivery. When loaded with an antimicrobial compound, these nanostructures could be guided to a specific site of infection using an external magnetic field. This targeted approach could increase the local concentration of the therapeutic agent, enhancing its biofilm-inhibiting activity while minimizing systemic exposure.

Furthermore, the nanoparticles themselves may possess intrinsic anti-biofilm properties or can be designed to disrupt biofilms through physical mechanisms when actuated by a magnetic field. The combination of the chemical activity of the benzoic acid derivative and the physical properties of the nanosystem could lead to a synergistic effect against resilient biofilms.

Apoptosis Induction Pathways (Cellular Mechanisms, In Vitro)

Caspase Activation Mechanisms (e.g., Caspase-3)

Apoptosis, or programmed cell death, is a crucial process for removing damaged or infected cells. A key family of proteases central to this process is the caspases, which are synthesized as inactive zymogens and become activated in a cascade-like fashion. nih.govnih.gov Caspases are broadly categorized as initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-6, caspase-7). creative-diagnostics.com

The induction of apoptosis by chemical compounds, potentially including derivatives of this compound, often involves the activation of these caspase pathways. There are two primary pathways for caspase activation: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the recruitment and activation of initiator caspase-8. biologists.com Activated caspase-8 can then directly cleave and activate executioner caspases like caspase-3. creative-diagnostics.combiologists.com

The intrinsic pathway is triggered by cellular stress, such as DNA damage, and leads to the release of cytochrome c from the mitochondria into the cytoplasm. biologists.com Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which leads to the activation of caspase-9. creative-diagnostics.combiologists.com Activated caspase-9, in turn, activates downstream executioner caspases, including caspase-3. creative-diagnostics.com

Caspase-3 is a critical executioner caspase, responsible for cleaving a wide range of cellular substrates, which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage. creative-diagnostics.com The activation of caspase-3 is a common endpoint for many apoptotic stimuli and is often used as a marker for apoptosis in in vitro studies. While direct evidence for this compound is pending, it is plausible that its pro-apoptotic activity, if any, would converge on the activation of caspase-3 through one or both of these pathways.

Table 2: Key Caspases in Apoptosis and Their Roles

| Caspase | Type | Primary Role in Apoptosis |

|---|---|---|

| Caspase-8 | Initiator | Activated in the extrinsic pathway upon death receptor signaling. creative-diagnostics.combiologists.com |

| Caspase-9 | Initiator | Activated in the intrinsic pathway as part of the apoptosome. nih.govcreative-diagnostics.com |

| Caspase-3 | Executioner | A key downstream effector that cleaves cellular substrates to execute apoptosis. creative-diagnostics.com |

| Caspase-6 | Executioner | Contributes to the cleavage of cellular proteins during apoptosis. creative-diagnostics.com |

| Caspase-7 | Executioner | Works in concert with caspase-3 to dismantle the cell. creative-diagnostics.com |

Structure Activity Relationship Sar Studies of 2 4 Ethylphenoxy Methyl Benzoic Acid Derivatives

Impact of Substituent Variation on Biological Potency and Selectivity

The biological activity of derivatives of 2-((4-ethylphenoxy)methyl)benzoic acid is significantly influenced by the nature, position, and number of substituents on the molecule. Studies on related benzoic acid derivatives have consistently shown that even minor structural changes can lead to substantial differences in potency and selectivity.

For instance, in a series of 2-((4-ethylphenoxy)methyl)benzoylthiourea derivatives, the antimicrobial activity was found to be highly dependent on the substituents attached to the phenyl ring of the thiourea (B124793) moiety. The introduction of electron-withdrawing groups, such as nitro (NO₂) and iodine (I), at various positions on the phenyl ring enhanced the activity against Gram-negative bacteria. niscpr.res.in Conversely, the presence of electron-donating groups like methyl (CH₃) and ethyl (C₂H₅) led to the highest inhibitory effects against Gram-positive bacteria and fungal strains. niscpr.res.in This demonstrates a clear correlation between the electronic properties of the substituent and the spectrum of antimicrobial activity.

In broader studies of benzoic acid derivatives, similar trends are observed. For example, in the context of α-amylase inhibition, the position of hydroxyl groups on the benzoic acid ring has a pronounced effect. mdpi.com A hydroxyl group at the 2-position significantly increases inhibitory activity, whereas hydroxylation at the 5-position can diminish it. mdpi.comnih.gov Furthermore, methylation of these hydroxyl groups, particularly at the 2-position, has been shown to have a strong negative impact on inhibitory potency. mdpi.com These findings highlight that both the electronic nature and the specific location of a substituent are crucial determinants of biological function, likely by affecting how the molecule interacts with its biological target.

The following table summarizes the observed impact of different substituents on the antimicrobial activity of 2-((4-ethylphenoxy)methyl)benzoylthiourea derivatives. niscpr.res.in

| Substituent on Phenyl Ring of Thiourea | Effect on Gram-Negative Bacteria | Effect on Gram-Positive Bacteria | Effect on Fungal Strains |

|---|---|---|---|

| Iodine (I) | Favorable | Moderate | Moderate |

| Nitro (NO₂) | Favorable | Moderate | Moderate |

| Methyl (CH₃) | Less Favorable | High Inhibitory Effect | High Inhibitory Effect |

| Ethyl (C₂H₅) | Less Favorable | High Inhibitory Effect | High Inhibitory Effect |

Role of the Thiourea Moiety in Bioactivity

The thiourea [-NH-C(S)-NH-] moiety is a versatile functional group that plays a significant role in the biological activity of many compounds, including derivatives of this compound. researchgate.net This group is known for its ability to form strong hydrogen bonds and coordinate with metal ions, which are often crucial for interactions with biological macromolecules like enzymes and receptors. researchgate.net